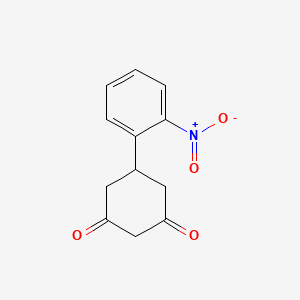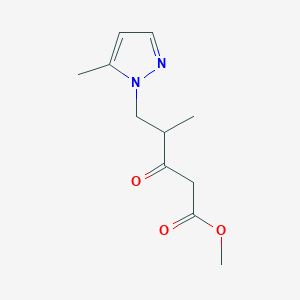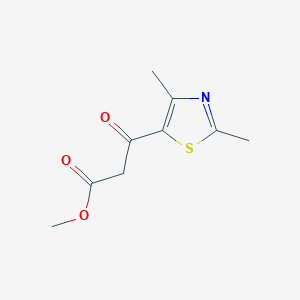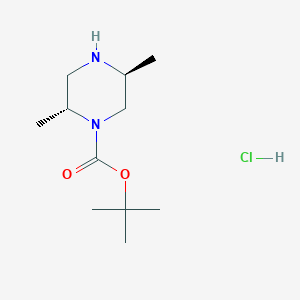
5-(2-Nitrophenyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
“5-(2-Nitrophenyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C12H11NO4 . It is related to other compounds such as “5-(4-Nitrophenyl)cyclohexane-1,3-dione” and “5-(2-Methoxyphenyl)cyclohexane-1,3-dione” which have been used in various research contexts .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. Another strategy for the synthesis of 2,3-disubstituted indoles from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione has been developed .Molecular Structure Analysis
The molecular structure of “5-(2-Nitrophenyl)cyclohexane-1,3-dione” is characterized by a cyclohexane ring with two carbonyl groups at positions 1 and 3, and a 2-nitrophenyl group at position 5 . The crystal structure of a related compound, a Michael adduct of cyclohexane-1,3-dione, has been resolved into pure syn- and anti-forms.Chemical Reactions Analysis
Cyclohexadiene-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo Michael additions to nitro-olefins to prepare butenolide derivatives with a 2-hydroxyimino-substituent.Applications De Recherche Scientifique
Stabilizer in Propellants
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a related compound to 5-(2-Nitrophenyl)cyclohexane-1,3-dione, has been utilized as a stabilizer for double-base propellants. It has shown promising results in stability tests, especially when subjected to high temperatures (Soliman & El-damaty, 1984).
Reactivity in Michael Additions
The compound demonstrates unique behavior in Michael additions to nitro-olefins compared to other β-diketones. It has been utilized to prepare 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, a type of butenolide derivative. This indicates potential utility in organic synthesis and material science (Ansell, Moore, & Nielsen, 1971).
Fluorescent Chemosensor Applications
Derivatives of 5-(2-Nitrophenyl)cyclohexane-1,3-dione have been synthesized for use as selective fluorescent chemosensors. These sensors show reversible “on-off” sensing capabilities for biologically and environmentally significant ions like Co2+, with detection limits in the micromolar range. This application is critical in environmental monitoring and biochemistry (Subhasri & Anbuselvan, 2014).
Spectroscopic and Structural Analysis
The compound and its derivatives have been extensively analyzed through spectroscopic methods. These studies provide insights into their structural and conformational aspects, which are crucial for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Solé, Bosch, & Bonjoch, 1996).
Thermodynamics in Solution Chemistry
Studies on the thermodynamics of dissociation of derivatives of 5-(2-Nitrophenyl)cyclohexane-1,3-dione and their complexation with metal ions like copper(II) in aqueous-ethanol solutions have been conducted. These findings are significant for understanding the reactivity and stability of these compounds in various chemical environments (Mahmudov et al., 2012).
Catalytic Activity in Oxidations
Some derivatives have shown catalytic activity in peroxidative oxidation reactions. This suggests potential uses in industrial chemistry and catalysis, particularly in transformations involving cyclohexane and benzyl alcohol (Mahmudov et al., 2010).
Synthesis of Heterocyclic Compounds
Cyclohexane-1,3-dione, a related compound, has been used as a template to synthesize new heterocyclic compounds with potential anticancer properties. This illustrates the compound's utility in medicinal chemistry and drug development (Shaaban, Kamel, & Milad, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-nitrophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDZTIWXOFETFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Nitrophenyl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)







![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)


![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)
![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)